molecular formula C10H16N2S B3035143 2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine CAS No. 303149-09-9

2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine

Cat. No.: B3035143
CAS No.: 303149-09-9
M. Wt: 196.31 g/mol
InChI Key: SRQOZGZXFNFEPR-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine is an organic compound that belongs to the class of dihydropyrimidines. This compound features an allylsulfanyl group attached to a dihydropyrimidine ring, which is further substituted with three methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6,6-trimethyl-1,6-dihydropyrimidine with allyl sulfide in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the allylsulfanyl group, yielding the corresponding dihydropyrimidine derivative.

    Substitution: The allylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted dihydropyrimidines.

Scientific Research Applications

2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine involves its interaction with specific molecular targets. The allylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

  • 2-(Methylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
  • 2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
  • 2-(Propylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine

Comparison: Compared to its analogs, 2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine exhibits unique reactivity due to the presence of the allyl group. This group can participate in additional chemical reactions, such as polymerization and cross-linking, which are not possible with the methyl, ethyl, or propyl analogs. This makes the compound particularly valuable in the synthesis of novel materials and in studies exploring new chemical reactivities.

Properties

IUPAC Name

4,4,6-trimethyl-2-prop-2-enylsulfanyl-1H-pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-5-6-13-9-11-8(2)7-10(3,4)12-9/h5,7H,1,6H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQOZGZXFNFEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=C(N1)SCC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
Reactant of Route 3
2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
Reactant of Route 4
2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
Reactant of Route 5
2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
Reactant of Route 6
2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine

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